molecular formula C8H6O3 B120172 5-Hydroxybenzofuran-2(3H)-one CAS No. 2688-48-4

5-Hydroxybenzofuran-2(3H)-one

Cat. No. B120172
CAS RN: 2688-48-4
M. Wt: 150.13 g/mol
InChI Key: POUITAHNNRJWMA-UHFFFAOYSA-N
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Description

5-Hydroxybenzofuran-2(3H)-one, also known as 5-hydroxy-2(3H)-benzofuranone or homogentisic acid gamma-lactone, belongs to the class of organic compounds known as benzofurans . These are organic compounds containing a benzene ring fused to a furan .


Synthesis Analysis

The main routes for the preparation of 5-hydroxyfuran-2(5H)-one derivatives include transformations of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic compounds, as well as synthetic modifications of furan derivatives . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The 5-Hydroxybenzofuran-2(3H)-one molecule consists of 6 Hydrogen atom(s), 8 Carbon atom(s) and 3 Oxygen atom(s) - a total of 17 atom(s) . It contains total 18 bond(s); 12 non-H bond(s), 7 multiple bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 ester(s) (aliphatic), and 1 aromatic hydroxyl(s) .


Chemical Reactions Analysis

5-Hydroxybenzofuran-2(3H)-one is a secondary metabolite. Secondary metabolites are metabolically or physiologically non-essential metabolites that may serve a role as defense or signaling molecules . The synthesis of 2-aryl/alkyl benzofurans by intramolecular photochemical Wittig reaction is achieved by photochemical reaction .


Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxybenzofuran-2(3H)-one is 150.13 g/mol . It has a role as an antifungal agent and a fungal metabolite .

Scientific Research Applications

Anti-Inflammatory Applications

Homogentisic Acid gamma-Lactone: has been studied for its potential as an anti-inflammatory agent. Research indicates that certain benzofuran derivatives exhibit significant inhibitory effects on the generation of nitric oxide (NO) and other pro-inflammatory factors such as COX-2, TNF-α, and IL-6 . These compounds act on the NF-κB and MAPK signaling pathways, which are classic inflammation pathways, suggesting a promising avenue for developing new anti-inflammatory drugs.

Enzymatic Metabolism and Biotechnological Applications

Microbial enzymes that metabolize lactone compounds, including Homogentisic Acid gamma-Lactone , are of great interest in biotechnology. These enzymes can be used for the resolution of racemic mixtures of lactone compounds, which is a valuable process in the production of pharmaceuticals .

Synthesis of Heterocyclic/Benzofuran Hybrids

The compound serves as a precursor in the synthesis of new heterocyclic/benzofuran hybrids. These hybrids have been designed and synthesized through molecular hybridization and have shown potential for various pharmacological activities .

Quorum Sensing Inhibition

Homogentisic Acid gamma-Lactone: has been identified as a quorum sensing inhibitor in bacteria. It can suppress the virulence factors of Pseudomonas aeruginosa by quenching its quorum sensing signal molecules, which could lead to new strategies for combating bacterial infections .

Organic Synthesis

This compound is also utilized in organic synthesis, particularly in a platinum-catalyzed domino rearrangement/5-endo-dig cyclization reaction of quinols. This method provides a direct approach to synthesize various 5-hydroxybenzofurans, which are important intermediates in the synthesis of complex organic molecules .

Analytical Chemistry

In analytical chemistry, 5-Hydroxybenzofuran-2(3H)-one is used as a standard or reference compound in various chromatographic and spectroscopic methods. This helps in the identification and quantification of similar compounds in complex mixtures .

Mechanism of Action

Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The presence of bromine introduced to a methyl or acetyl group that was attached to the benzofuran system increased their cytotoxicity both in normal and cancer cells .

Safety and Hazards

The safety information available indicates that 5-Hydroxybenzofuran-2(3H)-one causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds are potential natural drug lead compounds . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years .

properties

IUPAC Name

5-hydroxy-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUITAHNNRJWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181388
Record name 5-Hydroxybenzofuran-2-one
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxybenzofuran-2(3H)-one

CAS RN

2688-48-4
Record name Homogentisic acid lactone
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Record name 5-Hydroxybenzofuran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What natural sources contain 5-Hydroxybenzofuran-2(3H)-one?

A: 5-Hydroxybenzofuran-2(3H)-one has been identified in the seeds of Entada phaseoloides []. This finding contributes to the understanding of the phytochemical profile of this plant, which has a history of traditional medicinal use.

Q2: What is the role of 5-Hydroxybenzofuran-2(3H)-one in analytical chemistry?

A: Research demonstrates the utility of 5-Hydroxybenzofuran-2(3H)-one as a chemiluminescent reagent for analytical applications []. Specifically, it has shown efficacy in determining horseradish peroxidase (HRP) encapsulated within liposomes. This method offers advantages like rapid light emission, leading to reduced measurement times compared to traditional luminol-based assays [].

Q3: What future research directions are suggested by these findings?

A: The discovery of 5-Hydroxybenzofuran-2(3H)-one in Entada phaseoloides [] encourages further investigation into its potential biological activities and contribution to the plant's traditional uses. Additionally, the successful application of 5-Hydroxybenzofuran-2(3H)-one in peroxidase detection [] opens avenues for exploring its use in developing novel chemiluminescent assays for other enzymes and analytes. Further research could also focus on optimizing the sensitivity and specificity of these assays for various biological and environmental samples.

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